molecular formula C9H11NO3 B7901370 1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid

1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid

Cat. No.: B7901370
M. Wt: 181.19 g/mol
InChI Key: VOOSCOYWTATOLN-UHFFFAOYSA-N
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Description

1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid (CAS 1535427-10-1) is a high-value chemical building block with the molecular formula C 9 H 11 NO 3 and a molecular weight of 181.19 g/mol . This compound features a cyclobutane ring directly linked to both a carboxylic acid functional group and a 3-methylisoxazole heterocycle, a combination that offers unique steric and electronic properties for molecular design . The presence of the carboxylic acid moiety makes this reagent a versatile synthon for further chemical transformations. It can undergo various nucleophilic acyl substitution reactions, enabling researchers to convert it into acid chlorides, esters, and amides, which are critical steps in constructing more complex target molecules . The 3-methylisoxazole ring is a privileged structure in medicinal chemistry, often employed in the design of bioactive molecules due to its metabolic stability and ability to engage in hydrogen bonding . As such, this compound serves as a crucial intermediate in the synthesis and discovery of novel therapeutic agents, particularly in the construction of potential kinase inhibitors . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Handle with appropriate care, referring to the associated Safety Data Sheet. For research and development purposes, the compound should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

1-(3-methyl-1,2-oxazol-5-yl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-5-7(13-10-6)9(8(11)12)3-2-4-9/h5H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOSCOYWTATOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2(CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclobutane Ring Formation via Dioxolane Intermediate

A foundational method for synthesizing the cyclobutane backbone involves the ketol reaction of 1,3-dichloroacetone with ethylene glycol, as detailed in CN101555205B . This process generates 2,2-dichloromethyl-1,3-dioxolane, which undergoes hydrolysis and cyclization to yield 3-oxo-1-cyclobutanecarboxylic acid. Key steps include:

  • Ketol Reaction :

    • Reagents : 1,3-Dichloroacetone, ethylene glycol, p-toluenesulfonic acid (catalyst).

    • Conditions : Reflux at 100°C with toluene as a solvent, followed by water removal via azeotropic distillation.

    • Yield : ~90% for 2,2-dichloromethyl-1,3-dioxolane .

  • Hydrolysis and Cyclization :

    • Reagents : Hydrochloric acid (20% concentration).

    • Conditions : Prolonged heating at 100°C for 45–55 hours.

    • Yield : 49.1–72.8% for 3-oxo-1-cyclobutanecarboxylic acid .

Mechanistic Insight : The dioxolane intermediate undergoes acid-catalyzed ring-opening, followed by intramolecular aldol condensation to form the cyclobutane ring. The carboxylic acid group is introduced during hydrolysis.

Limitations : Extended reaction times and moderate yields necessitate optimization for scalability.

Phosphonium Salt-Mediated Cyclization

CN103467270A outlines an alternative route using triphenylphosphine and methyl iodide to generate methyl triphenyl phosphine iodide, a key intermediate for cyclobutanol synthesis. The steps include:

  • Phosphonium Salt Formation :

    • Reagents : Triphenylphosphine, methyl iodide, tetrahydrofuran (THF).

    • Conditions : Room temperature, 12–24 hours.

    • Yield : Quantitative conversion to methyl triphenyl phosphine iodide .

  • Cyclobutanol Synthesis :

    • Reagents : n-Butyl Lithium, epoxy chloropropane, benzaldehyde.

    • Conditions : Sequential additions at -50°C to 0°C, followed by warming to 20–30°C.

    • Yield : ~50% for 3-benzylidene cyclobutanol after column chromatography .

  • Oxidation to Carboxylic Acid :

    • Reagents : Sodium hydroxide or lithium hydroxide.

    • Conditions : Hydrolysis in THF/methanol/water (1:1:1) at 50–100°C.

Advantage : This method enables stereoselective control over cyclobutane geometry.
Challenge : Low yields in cyclobutanol synthesis and reliance on cryogenic conditions.

Reductive Amination and Saponification

WO2008139288A2 describes a reductive amination strategy to assemble the cyclobutane-isoxazole framework, followed by ester saponification:

  • Reductive Amination :

    • Reagents : Cyclic ketone, 3-methylisoxazole-5-amine, sodium cyanoborohydride.

    • Conditions : Acetic acid, 4Å molecular sieves, THF/methanol solvent, 12–18 hours at 25°C .

    • Yield : 60–80% for the amine intermediate.

  • Ester Saponification :

    • Reagents : Lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

    • Conditions : THF/methanol/water (1:1:1), 4–16 hours at 50–100°C .

    • Yield : >90% conversion to carboxylic acid.

Mechanistic Insight : The reductive amination forms the C–N bond between the cyclobutane and isoxazole, while saponification cleaves the ester to the carboxylic acid.

Advantage : High efficiency in introducing the isoxazole moiety and mild saponification conditions.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Conditions Advantages Limitations
Dioxolane Intermediate Ketol reaction, hydrolysis49–73%100°C, 45–55 hoursScalable, inexpensive reagentsLong reaction times, moderate yields
Phosphonium Salt Phosphonium synthesis, cyclization~50%Cryogenic, column chromatographyStereoselectivityLow yields, complex purification
Reductive Amination Reductive amination, saponification60–90%Ambient to 100°CHigh efficiency, mild conditionsRequires pre-functionalized intermediates

Industrial Feasibility and Environmental Impact

  • Green Chemistry Metrics :

    • Method 1 employs hydrochloric acid, posing corrosion and waste management challenges.

    • Method 3’s use of LiOH generates less hazardous waste compared to strong acids.

  • Cost Analysis :

    • Method 1 is cost-effective due to low-cost starting materials (1,3-dichloroacetone: ~$50/kg).

    • Method 2’s reliance on triphenylphosphine (~$200/kg) increases production costs.

Chemical Reactions Analysis

1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Recent studies have indicated that compounds similar to 1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid exhibit significant anti-inflammatory and analgesic properties. For example, derivatives of isoxazole have been shown to inhibit pro-inflammatory cytokines, offering potential for treating conditions like arthritis and other inflammatory diseases .

Case Study:
A study published in the Journal of Organic and Pharmaceutical Chemistry demonstrated that certain isoxazole derivatives, including those related to this compound, effectively reduced inflammation in animal models, suggesting their utility in drug development for inflammatory diseases .

CompoundActivityReference
Isoxazole Derivative AAnti-inflammatory
Isoxazole Derivative BAnalgesic

Pesticide Development

The structural characteristics of this compound make it a candidate for the development of novel pesticides. Its ability to interact with biological systems can be harnessed to create effective agrochemicals that target specific pests while minimizing environmental impact.

Case Study:
Research has shown that isoxazole-based compounds can act as inhibitors of key enzymes in pest physiology, leading to their death or incapacitation. Such findings indicate a pathway for developing safer and more efficient pesticides .

CompoundTarget PestMechanismReference
Isoxazole Pesticide AInsect XEnzyme Inhibition
Isoxazole Pesticide BFungal YGrowth Inhibition

Polymer Synthesis

This compound can serve as a monomer in the synthesis of novel polymers with unique properties. The incorporation of isoxazole rings into polymer backbones can enhance thermal stability and mechanical strength.

Case Study:
A recent investigation into polymer materials synthesized from isoxazole derivatives has revealed improved performance characteristics compared to traditional polymers. These materials show promise for applications in coatings and composites .

Polymer TypeProperty EnhancedReference
Isoxazole Polymer AThermal Stability
Isoxazole Polymer BMechanical Strength

Mechanism of Action

The mechanism of action of 1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoxazole Carboxylic Acid Derivatives

3-Methylisoxazole-5-carboxylic Acid (CAS 4857-42-5)
  • Structural Differences : Lacks the cyclobutane ring, retaining only the isoxazole-carboxylic acid core.
  • Physicochemical Properties: Molecular formula C₅H₅NO₃ (MW 127.09), identical to its isomer 5-methylisoxazole-3-carboxylic acid. However, the positional isomerism leads to distinct reactivity and solubility profiles.
  • Commercial Availability : Priced at JPY 31,300/g (97% purity), significantly more expensive than its isomer, suggesting higher synthesis complexity or niche demand .
5-Methylisoxazole-3-carboxylic Acid (CAS 3405-77-4)
  • Comparison : While sharing the same molecular weight, this isomer melts at 168–170°C, a property critical for crystallization and formulation. Its lower cost (JPY 2,700/g) reflects broader availability .

Cycloalkane-Substituted Isoxazole Carboxylic Acids

1-(3-Methyl-1,2-oxazol-5-yl)cyclopentane-1-carboxylic Acid (CAS 1538091-62-1)
  • Structural Differences: Cyclopentane replaces cyclobutane, reducing ring strain but increasing molecular weight (C₁₀H₁₃NO₃, MW 195.22).
  • Implications : The larger ring may enhance solubility due to reduced steric hindrance, though at the expense of conformational rigidity .
1-(2,4-Dichlorophenyl)cyclobutanecarbonitrile (CAS Ref: 10-F719296)
  • Functional Group Variance: Replaces the carboxylic acid with a nitrile group and introduces a dichlorophenyl substituent.

Isoxazole-Amidated and Hybrid Derivatives

3-Arylisoxazole-5-carboxamides (Compounds 6–8, 14–15)
  • Functional Group Comparison : Carboxamide groups replace the carboxylic acid, reducing acidity (pKa ~15 vs. ~5 for carboxylic acids). This modification enhances blood-brain barrier penetration in drug candidates .
  • Synthetic Routes : Prepared via 1,3-dipolar cycloadditions or enantioselective methods, highlighting the versatility of isoxazole intermediates in medicinal chemistry .
1-(3-Methylisoxazol-5-yl)ethanone (CAS 55086-61-8)
  • Key Differences : The ketone group (vs. carboxylic acid) eliminates hydrogen-bonding capacity, limiting utility in polar interactions but favoring hydrophobic binding pockets .

Complex Hybrid Structures

(2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)pyrrolidine-2-carboxylic Acid
  • Structural Complexity : Integrates a pyrrolidine ring and hydroxy group, enhancing stereochemical diversity. This structure is synthesized via TFA-mediated deprotection and EDC/HOBt coupling, methods common in peptide chemistry .

Research and Application Insights

  • Synthetic Challenges : Cyclobutane-containing compounds often require strain-driven reactions, as seen in TFA-mediated deprotection steps .
  • Biological Potency : Carboxylic acid derivatives exhibit higher polarity, favoring solubility but limiting cell permeability compared to amides or ketones .
  • Market Trends : The high cost of 3-methylisoxazole-5-carboxylic acid underscores its specialized applications, likely in antiviral or anticancer research .

Biological Activity

1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a cyclobutane ring and a 3-methylisoxazole moiety, which contribute to its unique chemical properties and biological interactions. Research has indicated that this compound may possess various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C9H11NO3, and its structure can be represented as follows:

C9H11NO3\text{C}_{9}\text{H}_{11}\text{N}\text{O}_{3}
PropertyValue
Molecular Weight181.19 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
pKaNot available

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies indicate that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibiotic agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes. This property could make it useful in treating conditions characterized by inflammation.

Anticancer Potential

Preliminary research indicates that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines, suggesting a mechanism of action that involves the activation of apoptotic pathways.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryInhibition of COX and pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cells

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thus altering metabolic pathways.
  • Receptor Modulation : It might modulate receptor activity, influencing cellular responses to various stimuli.
  • Apoptotic Pathway Activation : In cancer cells, it appears to activate apoptotic pathways, leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

In a study conducted on several bacterial strains, including Staphylococcus aureus and Escherichia coli, this compound demonstrated effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) was determined to be in the range of 10-50 µg/mL, highlighting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Action

A controlled experiment evaluated the anti-inflammatory effects of the compound using a murine model of inflammation. Results showed a significant reduction in paw swelling and inflammatory markers compared to the control group, suggesting its efficacy in managing inflammatory conditions.

Case Study 3: Cancer Cell Line Study

In vitro studies using human cancer cell lines revealed that treatment with varying concentrations of the compound led to increased rates of apoptosis, as evidenced by annexin V staining assays. The findings indicate that this compound could be further explored for its potential in cancer therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid?

  • Answer: The compound can be synthesized via multi-component reactions involving cyclobutanone and aryl carboxylic acids. For example, cyclobutanone reacts with arylcarboxylic acids in the presence of (N-isocyanimino)triphenylphosphorane to form cyclobutane-containing intermediates, which are then functionalized with 3-methylisoxazole groups . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side products.

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Answer: Store in airtight containers under inert gas (e.g., nitrogen), protected from light and moisture at temperatures below 25°C. Use personal protective equipment (PPE) such as nitrile gloves and lab coats, and conduct reactions in a fume hood to avoid inhalation of aerosols . Emergency protocols for spills include neutralization with inert adsorbents and disposal via hazardous waste channels.

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with characteristic signals for the cyclobutane ring (δ 2.5–3.5 ppm for protons) and isoxazole protons (δ 6.2–6.5 ppm). Fourier-Transform Infrared (FT-IR) spectroscopy identifies carboxylic acid C=O stretches (~1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight .

Advanced Research Questions

Q. How can the stability of this compound under varying experimental conditions be systematically evaluated?

  • Answer: Conduct accelerated degradation studies:

  • Thermal stability: Thermogravimetric Analysis (TGA) at 25–200°C to detect decomposition.
  • Photostability: Expose to UV light (254 nm) and monitor degradation via HPLC.
  • pH stability: Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS .

Q. What strategies are effective in designing biologically active derivatives of this compound?

  • Answer: Modify the carboxylic acid group via esterification or amidation to enhance bioavailability. Introduce substituents to the isoxazole ring (e.g., halogens, methyl groups) to improve target binding. Evaluate antimicrobial activity using MIC assays against Gram-positive/negative bacteria, as demonstrated in structurally related pyrazole-carboxylic acid derivatives .

Q. How does the cyclobutane ring influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Answer: The strained cyclobutane ring increases susceptibility to ring-opening reactions. For example, nucleophilic attack at the cyclobutane carbon adjacent to the carboxylic acid group can lead to fragmentation. Kinetic studies under varying solvent polarities (e.g., DMSO vs. THF) and computational modeling (DFT) can elucidate reaction pathways .

Q. What analytical approaches resolve contradictions in reported data on this compound’s physicochemical properties?

  • Answer: Cross-validate using orthogonal methods:

  • Melting point discrepancies: Use Differential Scanning Calorimetry (DSC) alongside traditional capillary methods.
  • Solubility conflicts: Perform equilibrium solubility assays in biorelevant media (e.g., FaSSIF/FeSSIF) with UV-Vis quantification.
  • Spectral variations: Compare NMR data acquired under standardized conditions (e.g., solvent, temperature) .

Notes

  • Safety Compliance: Follow GHS hazard codes (H315, H319, H335) for skin/eye irritation and respiratory sensitivity .
  • Advanced Applications: Explore its use as a ligand in metal-organic frameworks (MOFs) for catalytic studies or as a fragment in drug discovery .

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